Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane

crosslink density silane coupling agent composite reinforcement

Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane (CAS 70776-52-2) is a bridged organosilane (dipodal silane) featuring two trimethoxysilyl termini linked by a flexible, hydrophilic ether-containing spacer. With six hydrolyzable methoxy groups per molecule—twice the number found in standard mono-functional silanes—this compound functions as a high-density crosslinking agent and adhesion promoter for hybrid organic–inorganic material systems.

Molecular Formula C14H34O8Si2
Molecular Weight 386.58 g/mol
CAS No. 70776-52-2
Cat. No. B14122119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane
CAS70776-52-2
Molecular FormulaC14H34O8Si2
Molecular Weight386.58 g/mol
Structural Identifiers
SMILESCO[Si](CCCOCCOCCC[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C14H34O8Si2/c1-15-23(16-2,17-3)13-7-9-21-11-12-22-10-8-14-24(18-4,19-5)20-6/h7-14H2,1-6H3
InChIKeyAQYRHKNCMOCQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane (CAS 70776-52-2): Procurement-Grade Bis-Silane Coupling Agent


Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane (CAS 70776-52-2) is a bridged organosilane (dipodal silane) featuring two trimethoxysilyl termini linked by a flexible, hydrophilic ether-containing spacer. With six hydrolyzable methoxy groups per molecule—twice the number found in standard mono-functional silanes—this compound functions as a high-density crosslinking agent and adhesion promoter for hybrid organic–inorganic material systems [1]. Its intrinsic dipodal architecture confers hydrolytic stability orders of magnitude greater than conventional trialkoxysilanes, making it a strategic selection for durable interfacial bonding in moisture-sensitive environments [2].

Why Generic Mono-Silanes and Alternative Bis-Silanes Cannot Substitute Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane


Simple mono-functional silanes (e.g., propyltrimethoxysilane) provide only three hydrolyzable groups, limiting maximum crosslink density, while rigid, short-bridged bis-silanes such as 1,2-bis(trimethoxysilyl)ethane (BTMSE) lack the internal ether flexibility that buffers condensation-induced shrinkage stress [1]. Conversely, hydrophobic long-chain bis-silanes like bis(trimethoxysilyl)hexane (BTMSH) reduce gelation rates and disrupt mesostructure templating [2]. Bis(trimethoxysilylpropyl)amine (BTMSPA) introduces amine basicity that alters hydrolysis kinetics and can catalyze premature condensation in acidic formulations [1]. The target compound's balanced spacer—one ethylene glycol unit flanked by propyl segments—occupies a distinct design space that cannot be replicated by these alternatives, making generic substitution technically infeasible without quantitative performance trade-offs.

Quantitative Differential Evidence for Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane Versus In-Class Comparators


Doubled Hydrolyzable Group Density Versus Mono-Functional Silanes

The target compound contains six methoxysilyl groups per molecule, versus three for a standard mono-silane such as propyltrimethoxysilane or 3-glycidoxypropyltrimethoxysilane. In mineral-filled composite systems, bis-silane additives (exemplified by 1,2-bis(trimethoxysilyl)ethane) yield increased siloxane crosslinking density compared to mono-silane controls, as measured by enhanced flexural strength retention during thermal aging [1]. The target compound extends this bis-silane advantage while incorporating an ether bridge absent in the ethane-bridged comparator.

crosslink density silane coupling agent composite reinforcement

Hydrolysis Reactivity Positioning: Faster Than Long-Chain Bis-Silanes, More Controllable Than Amine-Bridged Bis-Silanes

Under basic sol-gel conditions, hydrolysis rate coefficients for bis(trimethoxysilyl)ethane (BTMSE) and bis(trimethoxysilylpropyl)amine (BTMSPA) are nearly one order of magnitude larger than those of bis(trimethoxysilyl)hexane (BTMSH) and tetraethoxysilane (TEOS) [1]. The target compound, with its electron-rich ether oxygen in the bridge, is expected to exhibit hydrolysis kinetics closer to the higher-reactivity BTMSE/BTMSPA tier rather than the sluggish BTMSH tier. However, unlike BTMSPA—which introduces amine-catalyzed condensation that can cause pot-life instability in acidic formulations—the target compound's neutral ether bridge avoids unintended acid–base catalysis [2].

sol-gel kinetics hydrolysis rate bridged silane reactivity

Flexible Hydrophilic Bridge Enhances Durability Under Humidity Cycling Versus Rigid-Bridge and Non-Bridged Polysilsesquioxanes

A structurally analogous tetraethylene glycol-bridged bis-silane (BTESP-EG) was used to prepare polysilsesquioxane (PSQ) films and compared against a non-bridged poly(glycidyloxypropyl)silsesquioxane (PSQ-OH) control. Under repeated humidity cycling (95% ⇌ 20% relative humidity at 30 °C), the non-bridged PSQ-OH film exhibited a measurable decrease in water uptake (WU) and developed surface cracks after exposure to 95% RH at 50 °C. In contrast, the tetraethylene glycol-bridged PSQ-Diol/EG film maintained stable WU (15–19%) and showed no crack formation under identical conditions, while preserving scratch resistance of 2.4–3.5 (comparable to 2.7–3.6 for the control) [1]. The target compound, containing an analogous ethylene glycol ether bridge, is expected to confer similar dimensional stability and crack resistance during hygrothermal cycling when used as a crosslinking co-precursor in sol-gel polysilsesquioxane coatings.

polysilsesquioxane antifogging coating durability humidity cycling

Dipodal Architecture Confers Up to ~10,000× Greater Hydrolytic Stability Than Conventional Silanes

Dipodal silanes (bis-silanes) are reported to exhibit intrinsic hydrolytic stabilities up to ~10,000 times greater than conventional trialkoxysilanes, based on comparative stability testing under aqueous exposure conditions [1]. This class-level property directly translates to extended shelf life of formulated primers and sealants, improved substrate bonding durability, and enhanced mechanical properties in composite systems. The target compound, as a dipodal silane with six hydrolyzable groups, benefits from this hydrolytic stability advantage while the flexible ether bridge additionally mitigates stress-induced bond cleavage at the interface—a failure mechanism not addressed by rigid-bridge dipodal silanes such as BTMSE.

hydrolytic stability dipodal silane adhesion promoter shelf life

Mesopore Uniformity in Sol-Gel Templating Favors Short-Bridged Bis-Silanes Over Long-Chain or Dangling-Group Silanes

In surfactant-templated sol-gel syntheses using C12E10 (polyoxyethylene 10 lauryl ether), bis(trimethoxysilyl)ethane (BTMSE)-based materials produced the most uniform mesopores among all tested precursors, including TEOS, TMOS, MTMS, and BTMSH [1]. Materials derived from BTMSH (long, hydrophobic C6 bridge) failed to template mesopores because the bulky hydrophobic chain disrupted surfactant micelle formation. The target compound's ethylene glycol spacer—being shorter than BTMSH's hexyl chain and more hydrophilic—is structurally predicted to mimic BTMSE's favorable templating behavior while offering additional pore-wall flexibility, potentially enabling mesoporous organosilicas with tailored framework elasticity for adsorption and separation applications.

mesoporous organosilica pore uniformity surfactant templating BTMSE

High-Value Application Scenarios for Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane Based on Quantitative Evidence


Durable Antifogging and Optical Coatings Requiring Hygrothermal Crack Resistance

The ethylene glycol bridge of the target compound suppresses humidity-induced shrinkage cracking in polysilsesquioxane films—a quantitatively demonstrated benefit for tetraethylene glycol-bridged analogs (zero crack formation vs. crack formation in non-bridged controls under 95% RH at 50 °C) [1]. This makes the compound a strategic precursor for antifogging coatings on bathroom mirrors, automotive glass, and optical lenses where repetitive humidity cycling drives premature failure in conventional, non-bridged silane formulations.

High-Crosslink-Density Sealants and Adhesives for Moisture-Exposed Structural Bonding

With six hydrolyzable methoxy groups per molecule and dipodal hydrolytic stability up to ~10,000× that of conventional silanes [1], the target compound can serve as a crosslinking co-agent in RTV silicone sealants and silane-modified polymer (SMP) adhesives. This is particularly relevant for construction and transportation applications where sustained bond strength under high humidity and thermal cycling is a procurement specification criterion [2].

Sol-Gel Synthesis of Ordered Mesoporous Organosilicas with Flexible Pore Walls

Short-bridged bis-silanes (exemplified by BTMSE) produce the most uniform mesopores in surfactant-templated sol-gel materials, while long-chain analogs (BTMSH) fail to template ordered porosity [1]. The target compound's compact, hydrophilic ethylene glycol bridge is structurally predicted to enable uniform mesopore formation while imparting framework flexibility—potentially advantageous for adsorbents and catalyst supports that undergo thermal or mechanical cycling.

Corrosion-Resistant Metal Pretreatment Primers Replacing Chromate Conversion Coatings

Bis-silyl functional silanes with six hydrolyzable groups form more highly crosslinked interfacial layers than tri- or tetra-functional analogs, leading to enhanced barrier properties in anti-corrosion applications [1]. The target compound's ether bridge additionally provides hydrophilicity that can improve wetting on metal oxide surfaces, making it a candidate for environmentally compliant, chrome-free pretreatment formulations for aluminum, steel, and galvanized substrates.

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